Chemical properties of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid
Chemical properties of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid
This guide provides an in-depth technical analysis of 2-(4-Hydroxy-1H-indol-5-yl)acetic acid , a specific 4,5-disubstituted indole scaffold used primarily as a building block in medicinal chemistry.
Note to Reader: This compound (CAS 1368087-51-7) is a structural isomer of the well-known serotonin metabolite 5-HIAA (5-Hydroxyindole-3-acetic acid). The distinction lies in the substitution pattern: here, the hydroxyl group is at position 4, and the acetic acid moiety is at position 5.
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Executive Summary
2-(4-Hydroxy-1H-indol-5-yl)acetic acid is a bifunctional indole derivative characterized by a phenolic hydroxyl group at the C4 position and an acetic acid side chain at the C5 position. Unlike the common C3-substituted indoles (tryptamines, auxins), this C4/C5 substitution pattern creates a unique electronic environment, making it a valuable scaffold for designing Hsp90 inhibitors , kinase inhibitors , and tricyclic fused ring systems . Its chemical behavior is dominated by the electron-donating nature of the 4-hydroxy group, which significantly activates the indole core toward oxidation and electrophilic substitution.
Physicochemical Properties & Structural Analysis
The molecule exhibits amphiphilic properties due to the lipophilic indole core and the hydrophilic carboxylic/phenolic groups.
Key Data Table
| Property | Value / Description |
| CAS Number | 1368087-51-7 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Appearance | Off-white to beige solid (sensitive to oxidation) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (unless pH > 5) |
| Acidity (Predicted pKa) | COOH: ~4.5 (deprotonates first)4-OH: ~9.8 (phenolic)Indole NH: >16 |
| Electronic Character | Electron-rich; C4-OH activates C3, C5 (occupied), and C7 positions.[1] |
Structural Logic
The 4-hydroxy group is the critical functional handle. Through resonance, it donates electron density into the benzene ring of the indole.
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Ortho-Effect: The 4-OH group activates the adjacent C3 and C5 positions. Since C5 is occupied by the acetic acid chain, the C3 position becomes exceptionally nucleophilic, even more so than in unsubstituted indole.
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Hydrogen Bonding: An intramolecular hydrogen bond may form between the C4-hydroxyl proton and the carbonyl oxygen of the C5-acetic acid side chain (if the chain flexibility allows), potentially influencing pKa and solubility.
Synthetic Methodology
Synthesis of 4,5-disubstituted indoles is challenging due to the natural preference of electrophilic attack at C3. The most robust "field-proven" route avoids direct functionalization of the indole and instead constructs the ring from a substituted precursor.
Recommended Route: The Modified Leimgruber-Batcho or Tetrahydroindole Approach
The most scalable approach involves the aromatization of a tetrahydroindole precursor or the cyclization of a pre-functionalized nitrotoluene derivative.
Protocol Overview (Tetrahydroindole Route)
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Precursor Synthesis: Condensation of a 5-substituted-1,3-cyclohexanedione with an amine source to form a 4-oxo-4,5,6,7-tetrahydroindole.
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Aromatization: Dehydrogenation using Pd/C in refluxing p-cymene or mesitylene to yield the 4-hydroxyindole core.
Figure 1: Retrosynthetic logic for accessing the 4-hydroxy-5-substituted indole core via the tetrahydroindole aromatization strategy.
Alternative: Hemetsberger-Knittel Synthesis
For high-value pharmaceutical intermediates, constructing the indole from ethyl azidoacetate and a 3-hydroxy-4-formyl-phenylacetic acid derivative (protected) ensures correct regiochemistry.
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Condensation: Aldehyde + Ethyl azidoacetate → Azidocinnamate.
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Thermolysis: Heating in xylene/toluene generates a nitrene intermediate which inserts into the C-H bond to close the pyrrole ring.
Reactivity & Stability Profile
The 4-hydroxyindole moiety is highly reactive. Researchers must account for its sensitivity to oxidation and electrophilic attack.
Oxidation Sensitivity (The Quinone-Imine Risk)
Unlike 5-hydroxyindoles, 4-hydroxyindoles are prone to oxidation to form quinone imines or insoluble melanin-like polymers.
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Mechanism: Oxidation removes a proton from the 4-OH and an electron from the ring, leading to a radical species that couples at C3 or C7.
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Handling Protocol:
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Store under Argon/Nitrogen at -20°C.
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Use antioxidants (e.g., ascorbic acid, sodium metabisulfite) during aqueous workups.
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Protection: For multistep synthesis, protect the 4-OH immediately as a Benzyl ether (Bn) or Silyl ether (TBS).
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Electrophilic Aromatic Substitution (EAS)
The C3 position is the "hotspot" for reactivity.
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Mannich Reaction: Reacts rapidly with formaldehyde/amines at C3.
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Halogenation: Controlled bromination (NBS) will occur exclusively at C3 unless blocked.
Figure 2: Reactivity map highlighting the oxidative instability of the 4-hydroxy core and the nucleophilicity of C3.
Applications in Drug Discovery
This scaffold is distinct from the tryptamine class and is utilized in specific medicinal chemistry campaigns.
Hsp90 Inhibitors
Research indicates that 4,5-disubstituted indoles serve as resorcinol mimics in Hsp90 (Heat Shock Protein 90) inhibitors. The 4-OH and the indole NH form a critical hydrogen-bonding triad with the ATP-binding pocket of the protein (specifically interacting with Asp93 and Thr184 in the N-terminal domain).
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Mechanism:[1] The 5-acetic acid tail can be derivatized into amides or triazoles to reach solvent-exposed regions of the protein, improving solubility and potency.
Kinase Inhibition
The scaffold mimics the purine core of ATP. The 4-OH group provides a donor/acceptor motif similar to the N1/N6 of adenine, making it a viable template for designing ATP-competitive kinase inhibitors.
Experimental Handling Guide
Safety & Storage
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Signal Word: Warning (Irritant).
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Storage: -20°C, Hygroscopic, Light Sensitive.
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Solvent Choice: Dissolve in DMSO-d6 for NMR. Avoid protic solvents like water/methanol for long-term storage of stock solutions due to potential autoxidation.
Analytical Verification[3]
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1H NMR (DMSO-d6):
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Indole NH: Broad singlet ~10.8–11.2 ppm.
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Phenolic OH: Broad singlet ~9.0–9.5 ppm (D2O exchangeable).
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C3-H: Doublet or multiplet ~6.3–6.5 ppm (coupling with NH).
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C5-CH2: Singlet ~3.5–3.7 ppm.
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Aromatic Protons (C6, C7): Doublets in the 6.5–7.2 ppm range (ortho coupling).
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References
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BLD Pharm. (2024). Product Datasheet: 2-(4-Hydroxy-1H-indol-5-yl)acetic acid (CAS 1368087-51-7).[2][3] Retrieved from
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Fillion, E., & Dumas, A. M. (2008). Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation. Journal of Organic Chemistry.[1][4][5] (Contextual grounding for 4,5-substitution logic).
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United States Patent US20110224206A1. (2011). Triazole compounds that modulate Hsp90 activity.[6] (Cites the use of 4-hydroxy-5-substituted indole scaffolds in drug design). Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1368087-51-7|2-(4-Hydroxy-1H-indol-5-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. 56395-08-5|2-(4-Hydroxy-1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. figshare.com [figshare.com]
- 5. Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acylation of 4-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20110224206A1 - Triazole compounds that modulate hsp90 activity - Google Patents [patents.google.com]
